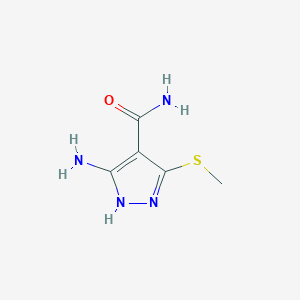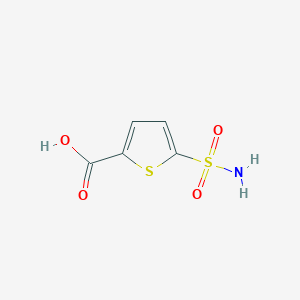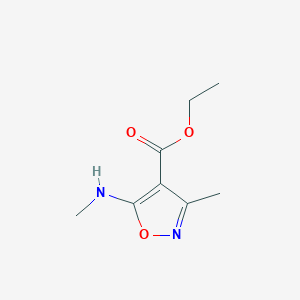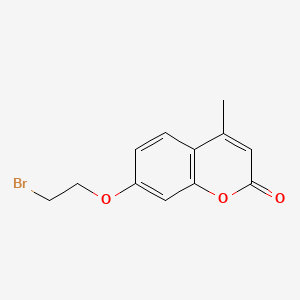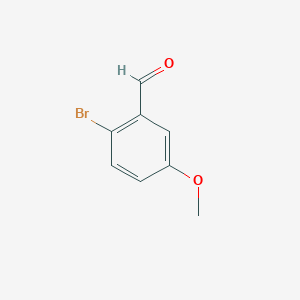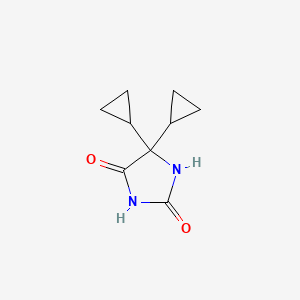
5,5-Dicyclopropylimidazolidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazolidine-2,4-diones and their derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, involves various chemical reactions that aim to introduce different substituents to the imidazolidine ring to achieve desired chemical and biological properties. One common method involves the cyclization of ureas or carbodiimides with glyoxalates or isocyanates in the presence of catalysts or under specific conditions to form the imidazolidine-2,4-dione scaffold (A. Czopek et al., 2010).
Molecular Structure Analysis
The molecular structure of 5,5-dicyclopropylimidazolidine-2,4-dione is characterized by its imidazolidine ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions, and two carbonyl groups at the 2nd and 4th positions. The dicyclopropyl substituents at the 5th position add steric bulk and influence the compound's chemical behavior and interaction with biological molecules (T. Shimizu et al., 1986).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic addition, substitution, and ring-opening reactions, which can be utilized to synthesize a wide range of derivatives with potential biological activities. The presence of the dicyclopropyl groups in 5,5-dicyclopropylimidazolidine-2,4-dione affects its reactivity and the types of chemical transformations it can undergo (F. Zhao et al., 2014).
Physical Properties Analysis
The physical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, such as melting point, solubility, and crystalline structure, are influenced by the nature of the substituents on the imidazolidine ring. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations (Z. Iqbal et al., 2012).
Chemical Properties Analysis
The chemical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are determined by the electronic structure of the imidazolidine ring and the influence of the substituents (H. Byrtus et al., 2011).
Applications De Recherche Scientifique
Pharmacological Applications
5-Imidazolinone derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been discovered to have a wide range of applications in clinical medicine . Their unique structural features have a wide range of significant pharmacological or biological activities .
Method of Application
Pharmaceutical companies frequently perform research and exploit their derivatives for drug discovery . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.
Results or Outcomes
5-Imidazolinone derivatives have shown anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory and analgesic activities . They also exhibited better in silico and in vitro studies respectively .
Antitumor Evaluation
5-Imidazolinone derivatives have been tested for a variety of cancer cell lines like breast cancer cell lines (MCF-7), hepatocellular carcinoma (HePG2), HeLa cell lines, and in vitro cytotoxicity studies utilizing the MTT assay .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested on a variety of cancer cell lines using in vitro cytotoxicity studies .
Results or Outcomes
The derivatives showed promising anticancer agents with better therapeutic potential for the suppression of tumors .
Antimicrobial Applications
Thiazolidin-2,4-dione (TZD) derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been found to exhibit antimicrobial activity .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their antimicrobial activity .
Results or Outcomes
TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases .
Antioxidant Applications
Thiazolidin-2,4-dione (TZD) derivatives also exhibit antioxidant activity .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their antioxidant activity .
Results or Outcomes
TZD analogues exhibit their antioxidant action by scavenging reactive oxygen species (ROS) .
Hypoglycemic Applications
Thiazolidin-2,4-dione (TZD) derivatives, including 5,5-Dicyclopropylimidazolidine-2,4-dione, have been found to exhibit hypoglycemic activity .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their hypoglycemic activity .
Results or Outcomes
TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Agrochemical Applications
Thiazolidin-2,4-dione (TZD) derivatives also exhibit agrochemical properties .
Method of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. In this case, the derivatives were tested for their agrochemical properties .
Results or Outcomes
Safety And Hazards
Propriétés
IUPAC Name |
5,5-dicyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISZUHKKBVJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283163 | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dicyclopropylimidazolidine-2,4-dione | |
CAS RN |
7250-75-1 | |
| Record name | NSC30165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




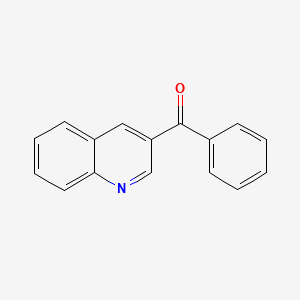
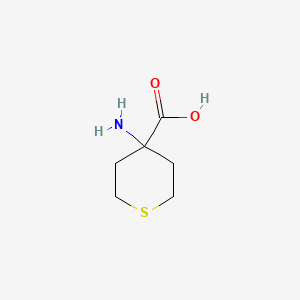
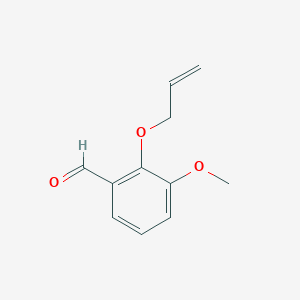
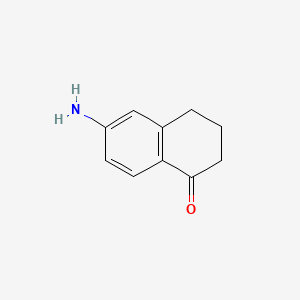
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
